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Introduction
Morpholino oligos are synthetic molecules used to modify gene expression, primarily by

blocking translation or altering pre-mRNA splicing.[1][2][3] Their uncharged backbone

distinguishes them from traditional antisense oligonucleotides, rendering them resistant to

nuclease degradation but also preventing efficient cellular uptake without a delivery vehicle.[1]

[4] This document provides detailed application notes and protocols for several common and

effective methods for delivering Morpholino oligos into cultured cells.

Delivery Methods Overview
Several techniques have been developed to facilitate the entry of Morpholino oligos into the

cytosol and nucleus of cultured cells. The choice of method depends on factors such as cell

type, experimental goals, and the potential for cytotoxicity. This guide details the following

widely-used delivery methods:

Scrape Loading: A simple mechanical method for adherent cells.

Endo-Porter: A peptide-based reagent that facilitates endocytosis.

Electroporation: The use of an electrical field to create transient pores in the cell membrane.
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Ethoxylated Polyethylenimine (EPEI): A cationic polymer that complexes with a DNA carrier

to deliver Morpholinos.

Dendrimer-Based (Vivo-Morpholinos): Morpholinos conjugated to a cell-penetrating

dendrimer.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the different Morpholino

delivery methods to aid in selecting the most appropriate technique for your experimental

needs.
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Delivery
Method

Typical
Morpholino
Concentration

Delivery
Efficiency

Cell Viability
Suitable Cell
Types

Scrape Loading 1-10 µM[5][6]

~85% (single

scrape), ~95%

(double scrape)

[6][7]

Moderate to

high; cell-

dependent

Adherent cells[6]

[7]

Endo-Porter 1-10 µM[8][9]

50-80%

knockdown

reported[10]

High, minimal

toxicity at

recommended

concentrations[8]

Adherent and

suspension

cells[8][11]

Electroporation

0.4 mM (in

embryos)[12];

Varies for cell

lines

High, but cell

type dependent

Low to moderate;

can cause high

cell mortality[13]

Wide range of

cells, including

those difficult to

transfect[1][13]

EPEI 1 µM[14]

Highly efficient in

endocytic

cells[14]

Low toxicity

when

optimized[14]

Endocytic

adherent and

non-adherent

cells[4][14]

Vivo-Morpholinos 2-10 µM[13]

High, works with

most cell types

tested[13]

Generally high,

but some cell

types are

sensitive[13][15]

Most cell

types[13]

Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for each delivery method, accompanied

by workflow diagrams generated using Graphviz.

Scrape Loading
Application Note: Scrape loading is a straightforward and cost-effective method for delivering

Morpholinos into adherent cells. The technique involves mechanically scraping cells from the

culture surface in the presence of the Morpholino oligo. This process creates transient pores in

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.semanticscholar.org/paper/A-simple-method-for-delivering-morpholino-antisense-Partridge-Vincent/91229aa638eefbf70eb07d6e34daeb135b6bb1da
https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/sites/default/files/scrape_delivery.pdf
https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/sites/default/files/scrape_delivery.pdf
https://www.gene-tools.com/sites/default/files/Endo-PorterDec2021.pdf
https://www.gene-tools.com/sites/default/files/Endo-Porter2.pdf
https://files.core.ac.uk/download/pdf/232843014.pdf
https://www.gene-tools.com/sites/default/files/Endo-PorterDec2021.pdf
https://www.gene-tools.com/sites/default/files/Endo-PorterDec2021.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Delivery_of_Phosphorodiamidate_Morpholino_Oligomers_PMOs.pdf
https://pdfs.semanticscholar.org/e4fe/816cbaafa8eb68d4d50c55fc607a43d630c3.pdf
https://www.gene-tools.com/content/getting-morpholinos-cultured-cells
https://www.izfs.org/UserFiles/file/PDFInsert_GeneTools.pdf
https://www.gene-tools.com/content/getting-morpholinos-cultured-cells
https://www.gene-tools.com/sites/default/files/EPEI_paper.pdf
https://www.gene-tools.com/sites/default/files/EPEI_paper.pdf
https://www.gene-tools.com/sites/default/files/EPEI_paper.pdf
https://pubmed.ncbi.nlm.nih.gov/11477682/
https://www.gene-tools.com/sites/default/files/EPEI_paper.pdf
https://www.gene-tools.com/content/getting-morpholinos-cultured-cells
https://www.gene-tools.com/content/getting-morpholinos-cultured-cells
https://www.gene-tools.com/content/getting-morpholinos-cultured-cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC4182913/
https://www.gene-tools.com/content/getting-morpholinos-cultured-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the cell membrane, allowing the oligo to enter the cytoplasm.[6] While effective, it is not suitable

for cells grown in small wells (e.g., 96-well plates) and is limited to cell types that adhere

strongly to the substrate.[6][7]

Experimental Protocol:
Cell Preparation: Seed adherent cells in a 6-well plate and grow to near confluency (80-

100%).[6]

Prepare Morpholino Solution: On the day of the experiment, replace the spent culture

medium with 1 mL of fresh, pre-warmed complete medium. Add the Morpholino stock

solution to the desired final concentration (e.g., 10 µM) and swirl the plate to mix thoroughly.

[6]

Scraping: Place the culture plate on a flat surface. Use a sterile cell scraper to gently but

firmly scrape the cells from the surface of the well.[6]

Cell Transfer: Gently pipette the cell suspension up and down twice to break up cell sheets.

Transfer the entire cell suspension to a new culture plate or flask. This ensures that only the

scraped (and thus loaded) cells are propagated.[7]

Incubation: Incubate the cells under their normal growth conditions for 24 to 96 hours before

analysis.[14]

(Optional) Double Scrape: To increase delivery efficiency, allow the cells to re-adhere for

approximately 4 hours after the initial scrape, and then repeat the scraping process.[6][7]

Workflow Diagram:
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Scrape Loading Experimental Workflow

Endo-Porter Delivery
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Application Note: Endo-Porter is a peptide-based reagent that facilitates the delivery of

Morpholino oligos into the cytoplasm of cultured cells via endocytosis.[8][9] This method is

advantageous as it is minimally toxic, effective in the presence of serum, and suitable for both

adherent and suspension cell cultures.[8] The Endo-Porter peptide and Morpholino oligo are

co-endocytosed. As the endosome acidifies, the peptide is thought to permeabilize the

endosomal membrane, releasing the Morpholino into the cytosol.[9]

Experimental Protocol:
Cell Preparation: Culture cells in plates or flasks until they reach 80-100% confluency.[8]

Medium Exchange: Replace the spent culture medium with fresh, pre-warmed complete

medium (can contain up to 10% serum).[8]

Add Morpholino: Add the Morpholino stock solution to the culture medium to achieve the

desired final concentration (typically 1-10 µM). Swirl the plate or flask well to ensure

thorough mixing.[8] For initial experiments, a concentration of 10 µM is recommended.[8][9]

Add Endo-Porter: Add 6 µl of Endo-Porter reagent for every 1 ml of culture medium (final

concentration of 6 µM). Immediately and gently swirl the plate to disperse the reagent.[8]

Incubation: Return the cells to the incubator and culture for 24 to 48 hours before assaying

for antisense activity.[8]

Analysis: Analyze the cells for the desired effect (e.g., protein knockdown by Western blot or

splicing modification by RT-PCR). For visualization of delivery, a fluorescently-labeled

Morpholino can be used and observed in live cells.[8][9]

Signaling Pathway and Workflow Diagram:
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Experimental Workflow Mechanism of Action
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Endo-Porter Delivery Workflow and Mechanism

Electroporation
Application Note: Electroporation utilizes an electrical pulse to create temporary pores in the

cell membrane, allowing the entry of molecules like Morpholinos.[16] This method is effective

for a wide variety of cell types, including those that are traditionally difficult to transfect.[1][13]
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However, a significant drawback is the potential for high cell mortality, which requires careful

optimization of electroporation parameters for each cell line.[13]

Experimental Protocol (for Myoblasts):
This protocol is adapted for the Amaxa 4D X unit nucleofector system.[16]

Cell Preparation: Culture myoblasts to 80-90% confluency. Trypsinize and count the cells.

You will need 1 x 10^6 cells per reaction.[11]

Prepare Electroporation Samples:

Pre-warm proliferation medium in 6-well plates (3 mL per well).

Centrifuge the required number of cells at 200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in 20 µL of P3 Primary Cell Solution

per 1 x 10^6 cells.

Add 2 µL of 1 mM Morpholino to the 20 µL cell suspension and mix gently.[11]

Electroporation:

Transfer the 22 µL cell/Morpholino suspension to a well of a nucleocuvette strip.

Place the strip in the Amaxa 4D X unit and apply the appropriate electrical pulse program.

[16]

Cell Recovery and Plating:

Immediately after electroporation, add 180 µL of pre-warmed medium to each well of the

cuvette strip.

Gently resuspend the cells and transfer the entire volume to the prepared 6-well plate.[16]

Incubation and Analysis:

Incubate the cells for 24-72 hours, monitoring for viability.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.gene-tools.com/content/getting-morpholinos-cultured-cells
https://www.ncbi.nlm.nih.gov/books/NBK584219/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Delivery_of_Phosphorodiamidate_Morpholino_Oligomers_PMOs.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Delivery_of_Phosphorodiamidate_Morpholino_Oligomers_PMOs.pdf
https://www.ncbi.nlm.nih.gov/books/NBK584219/
https://www.ncbi.nlm.nih.gov/books/NBK584219/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once cells reach 100% confluency, you can proceed with further experimental steps like

differentiation.

Harvest cells for analysis of Morpholino activity.[16]

Workflow Diagram:
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Ethoxylated Polyethylenimine (EPEI) Delivery
Application Note: This method utilizes a weakly-basic cationic polymer, ethoxylated

polyethylenimine (EPEI), to deliver Morpholinos into endocytic cells.[4][14] The uncharged

Morpholino is first paired with a complementary DNA "carrier" oligo. This anionic duplex then

electrostatically binds to the partially ionized EPEI.[14] The resulting complex is taken up by

endocytosis. The acidic environment of the endosome causes the EPEI to become more fully

ionized, leading to the permeabilization of the endosomal membrane and release of the

Morpholino into the cytosol.[4][14] This method is highly efficient but requires optimization for

different cell types to minimize potential toxicity.[14]

Experimental Protocol (Standard):
Prepare Morpholino:DNA Duplex: From a stock mixture of Morpholino (500 µM) and DNA

carrier (357 µM), take 5.6 µl and add it to 188.8 µl of sterile water. Vortex to mix.[14]

Form the Complex: Add 5.6 µl of 200 µmol/L EPEI reagent to the Morpholino:DNA duplex

solution. Vortex and let the complex form for 20 minutes at room temperature.[14]

Prepare Delivery Mixture: Add 1.8 µl of serum-free medium to the complex and vortex briefly.

[14]

Cell Treatment: Remove the existing medium from nearly confluent cells. Add a sufficient

volume of the delivery mixture to cover the cells (e.g., 500 µl for a 24-well plate) and swirl

briefly.[14]

Incubation: Incubate the cells with the delivery mixture for 3 hours.[14]

Medium Change and Analysis: After 3 hours, remove the delivery mixture and replace it with

serum-containing medium. The results can be assayed 24 to 96 hours later.[14]

Logical Relationship Diagram:
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Dendrimer-Based Delivery (Vivo-Morpholinos)
Application Note: Vivo-Morpholinos are standard Morpholino oligos conjugated to an

octaguanidinium dendrimer, which acts as a cell-penetrating moiety.[13][17] This modification

allows the Morpholino to be delivered to a wide range of cultured cells simply by adding it to the

culture medium, eliminating the need for additional delivery reagents.[13] While convenient and

effective for most cell types, some cells may exhibit sensitivity to the dendrimer.[13][15]

Experimental Protocol:
Cell Preparation: Culture cells to the desired confluency in their appropriate culture vessel.

Prepare Vivo-Morpholino Solution: Dilute the Vivo-Morpholino stock solution (typically 0.5

mM in phosphate-buffered saline) directly into the fresh culture medium to the desired final

concentration (usually between 2 and 10 µM).[1] For example, to achieve a 10 µM final

concentration, add 20 µl of 0.5 mM Vivo-Morpholino stock to 980 µl of culture medium.[1]

Treatment: Replace the old medium with the Vivo-Morpholino-containing medium.

Incubation and Analysis: Incubate the cells for the desired period (e.g., 24-72 hours) before

harvesting and analyzing for gene knockdown or splice modification.

Workflow Diagram:
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Vivo-Morpholino Experimental Workflow

Potential Off-Target Effects and Controls
It is important to note that Morpholino oligos can sometimes induce off-target effects, such as

triggering an innate immune response or causing unintended splicing defects.[18] Therefore,

rigorous controls are essential for validating experimental results. Recommended controls

include:

Non-overlapping Oligo Control: Using two different Morpholinos targeting the same RNA to

see if they produce the same phenotype.[1][19]

Mismatch Control: A Morpholino with several base mismatches compared to the target

sequence.[19]

Standard Control Oligo: A sequence with no known target in the experimental system.[10]
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By carefully selecting the delivery method and incorporating appropriate controls, researchers

can effectively utilize Morpholino oligos for gene function studies in cell culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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